Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-
Description
"Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-" is an organoaluminum compound featuring a dodecylbenzenesulfonate ligand coordinated to an aluminum center via an oxygen atom (denoted by κO). The "oxo-" term indicates the presence of an oxygen atom bonded directly to aluminum, forming a structural motif common in metal-oxo complexes. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., aluminum carboxylates and sulfonates) suggest stability in organic solvents and moderate thermal resistance .
Properties
CAS No. |
68443-80-1 |
|---|---|
Molecular Formula |
C18H29AlO4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
oxoalumanyl 3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Al.O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);;/q;+1;/p-1 |
InChI Key |
YCVCMEAKJYCUQT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O[Al]=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- typically involves the reaction of aluminum salts with dodecylbenzenesulfonic acid under controlled conditions. This reaction leads to the formation of a stable complex where the dodecylbenzenesulfonate coordinates to the aluminum center via the oxygen atom (kappaO coordination), resulting in the oxo-bridged aluminum complex.
Detailed Reaction Procedure
-
- Aluminum salts (commonly aluminum alkoxides or aluminum hydroxides)
- Dodecylbenzenesulfonic acid (an aliphatic sulfonic acid with a 12-carbon alkyl chain attached to a benzene sulfonate group)
-
- The aluminum salt and dodecylbenzenesulfonic acid are mixed in stoichiometric ratios, typically 1:1 molar ratio.
- The mixture is heated to temperatures above 150 °C to facilitate the reaction and promote the formation of the oxo-aluminum complex.
- The reaction proceeds with liberation of water or alcohol depending on the aluminum precursor used.
- Controlled heating continues until the reaction reaches completion, often monitored by the distillation of by-products such as alcohol or water.
- The final product is isolated as a stable organoaluminum complex with surfactant properties.
Reaction Mechanism Insights
- The dodecylbenzenesulfonate anion coordinates to the aluminum center through the sulfonate oxygen atom.
- The aluminum center forms an oxo bridge (Al-O-Al linkage) stabilizing the complex.
- The reaction liberates hydroxide or alkoxide groups from the aluminum precursor, which are removed by distillation to drive the reaction forward.
- This coordination chemistry results in a compound with both hydrophobic (dodecyl chain) and hydrophilic (sulfonate and aluminum oxo) domains, explaining its surfactant behavior.
Comparative Preparation Methods of Related Oxo-Aluminum Compounds
To contextualize the preparation of Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-, it is useful to examine related preparation methods of oxo-aluminum carboxylates and alkoxides, which share similar synthetic principles.
This comparison highlights that the preparation of Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- aligns with established methods for oxo-aluminum complexes, involving controlled heating and removal of volatile by-products to drive complex formation.
Analytical Data and Reaction Efficiency
Though detailed experimental data specific to Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- are limited in open literature, general findings from related oxo-aluminum compounds offer insight:
Reaction efficiency is enhanced by gradual addition of the organic acid to the hot aluminum precursor and continuous removal of liberated alcohol or water, which suppresses side reactions and improves product distribution.
Summary Table of Preparation Steps for Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-
| Step | Description | Conditions / Notes |
|---|---|---|
| 1 | Selection of aluminum salt precursor | Aluminum alkoxide or hydroxide preferred |
| 2 | Mixing with dodecylbenzenesulfonic acid | Stoichiometric molar ratio, typically 1:1 |
| 3 | Heating reaction mixture | ≥150 °C to initiate coordination reaction |
| 4 | Removal of by-products (water/alcohol) by distillation | Continuous heating until distillation complete |
| 5 | Further heating to ≥200 °C to complete ester liberation | Ensures stable oxo-bridged complex formation |
| 6 | Isolation and purification of final complex | Cooling and filtration as needed |
Chemical Reactions Analysis
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.
Substitution: The dodecylbenzenesulfonate ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
Surfactant Properties
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- exhibits excellent surfactant properties, making it valuable in the formulation of cleaning agents and detergents. Its anionic nature enhances the emulsification, foaming, and wetting capabilities of products.
| Application | Details |
|---|---|
| Detergents | Used in household and industrial cleaning products for effective dirt removal. |
| Textile Industry | Acts as a wetting agent and emulsifier in dyeing and finishing processes. |
| Personal Care Products | Incorporated in shampoos and body washes for improved foaming and cleansing action. |
Environmental Applications
The compound has been studied for its effectiveness in environmental remediation processes, particularly in removing contaminants from water.
Case Study: Removal of Sodium Dodecylbenzenesulfonate (SDBS)
A study demonstrated that Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- could be used with macroporous adsorbents to remove SDBS from aqueous solutions effectively. The results showed high adsorption capacities under varying pH levels and ionic strengths, indicating its potential for wastewater treatment applications .
Industrial Applications
In industrial settings, the compound serves as a corrosion inhibitor and a stabilizing agent in various processes.
| Industry | Application |
|---|---|
| Metalworking | Used as a lubricant and emulsifier in metal cutting fluids to enhance tool life. |
| Oil & Gas Extraction | Functions as a demulsifier in oil production to separate water from crude oil effectively. |
| Construction | Employed in concrete formulations to improve workability and reduce water absorption. |
Chemical Synthesis
The compound plays a crucial role in chemical synthesis processes, particularly in the alkylation of benzene.
Case Study: Alkylation Processes
Research has shown that Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- can be utilized as a catalyst in the alkylation of benzene with linear alkanes, enhancing product yield and selectivity . This application is particularly relevant in producing linear alkylbenzene sulfonates used in detergents.
Food Industry
Recent studies indicate potential applications in food processing as an emulsifier or stabilizer due to its surfactant properties.
| Food Application | Details |
|---|---|
| Emulsification | Used to stabilize emulsions in sauces and dressings, improving texture and shelf life. |
Mechanism of Action
The mechanism of action of aluminum, (dodecylbenzenesulfonato-kappaO)oxo- involves its interaction with molecular targets such as enzymes and cell membranes. The dodecylbenzenesulfonate ligand can disrupt cell membranes, leading to antimicrobial effects. The aluminum center can also interact with various biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Comparison with Similar Aluminum-Based Compounds
Structural and Ligand-Based Differences
Aluminum complexes vary significantly based on ligand chemistry. Below is a comparative analysis:
Table 1: Structural and Ligand Properties
Key Observations :
- Ligand Hydrophobicity : The dodecylbenzenesulfonate ligand imparts amphiphilic properties, unlike the hydrophilic glycinate or sulfate ligands. This affects solubility and applications (e.g., surfactants vs. pharmaceuticals) .
- Coordination Geometry : Smaller ligands like sulfate favor tetrahedral geometries, while bulkier ligands (e.g., oleate) adopt higher coordination numbers .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
Toxicity and Environmental Impact
- Neurotoxicity: Aluminum compounds generally exhibit neurotoxic effects, but ligand choice modulates bioavailability. Glycinate complexes show lower neuronal uptake compared to inorganic salts .
- Environmental Persistence : Sulfonated and carboxylated aluminum complexes (e.g., dodecylbenzenesulfonato) may persist in aquatic systems due to slow degradation, raising ecotoxicological concerns .
Research Methodologies for Characterization
Biological Activity
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- is an organoaluminum compound characterized by its unique structural composition, which includes an aluminum atom coordinated with a dodecylbenzenesulfonate moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- is approximately C_18H_30AlO_3S, with a molecular weight of about 368.47 g/mol. The presence of the dodecylbenzenesulfonate group imparts surfactant properties that enhance its solubility and reactivity in biological systems.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Aluminum, (octadecanoato-kappaO)oxo- | C_18H_36AlO_3 | Contains octadecanoate instead of dodecylbenzenesulfonate. |
| Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)- | Varied | Titanium-based with similar surfactant properties but different metal center. |
| Aluminum, (ethyl 3-(oxo-kappaO)butanoato-kappaO)(octadecanoato-kappaO)(2-propanolato)- | Varied | Incorporates ethyl groups enhancing reactivity. |
The biological activity of Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- can be attributed to several mechanisms:
- Surfactant Properties : The compound's surfactant nature allows it to interact with cellular membranes, potentially altering membrane permeability and disrupting cellular homeostasis.
- Protein Interaction : Similar to other dodecylbenzenesulfonate derivatives, it may denature proteins or inhibit essential enzymes, leading to disruptions in metabolic pathways .
- Antimicrobial Activity : Preliminary studies suggest that compounds like dodecylbenzenesulfonate exhibit antimicrobial properties, which could be leveraged for therapeutic applications .
Antitumor Activity
Research on related compounds has demonstrated significant antitumor activity. For instance, a study evaluated the cytotoxic effects of various organoaluminum compounds against cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Toxicity Assessments
Toxicological studies on dodecylbenzene sulfonates have shown that while they are not highly acutely toxic following oral exposure, they can cause moderate toxicity through dermal and inhalation routes. Chronic exposure has been linked to liver and kidney damage in animal models .
Table 2: Toxicity Data for Dodecylbenzene Sulfonates
| Endpoint | Value |
|---|---|
| Oral Toxicity (LD50) | >2000 mg/kg |
| Dermal Toxicity (LD50) | 500-1000 mg/kg |
| Chronic Exposure Effects | Liver and kidney damage |
Q & A
Q. How should researchers address gaps in literature regarding its biocompatibility or toxicity?
- Methodological Answer : Follow OECD guidelines for in vitro cytotoxicity assays (e.g., MTT tests on human cell lines). For ecological impact, conduct microcosm studies with model organisms (e.g., Daphnia magna), analyzing bioaccumulation via LC-MS/MS. Cross-reference with QSAR (Quantitative Structure-Activity Relationship) models to predict untested endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
